![molecular formula C13H20Cl2N2O2 B018829 4-[(4-Methylpiperazin-1-yl)methyl]benzoesäure-Dihydrochlorid CAS No. 106261-49-8](/img/structure/B18829.png)
4-[(4-Methylpiperazin-1-yl)methyl]benzoesäure-Dihydrochlorid
Übersicht
Beschreibung
Synthesis Analysis
The compound 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride has been synthesized through various methods. Lu Xiao-qin (2010) detailed a synthesis from 4-methylbenzoic acid via α-bromination, followed by amination without separation, achieving a yield up to 81.5% under optimized conditions (Lu Xiao-qin, 2010). Another efficient synthesis approach elaborated by Koroleva et al. (2012) involves direct reductive alkylation of 1-methylpiperazine yielding 95–99%, proving the process's scalability for large-scale synthesis (Koroleva et al., 2012).
Wissenschaftliche Forschungsanwendungen
Synthese von Imatinib
Diese Verbindung wird als Zwischenprodukt bei der Synthese von Imatinib, einem Antikrebsmittel, verwendet . Imatinib ist ein ATP-kompetitiver, selektiver Inhibitor der Bcr-Abl-Proteintyrosinkinase, der eine beispiellose Wirksamkeit bei der Behandlung von Bcr-Abl-positiver chronisch-myeloischer Leukämie (CML) gezeigt hat .
Behandlung der chronisch-myeloischen Leukämie (CML)
Wie oben erwähnt, wird Imatinib, das unter Verwendung dieser Verbindung synthetisiert wird, zur Behandlung von CML eingesetzt . CML ist eine hämatologische Stammzellenerkrankung, bei der die neoplastischen Zellen ein abnormales Chromosom, das Philadelphia-Chromosom, exprimieren .
Behandlung des Gastrointestinalen Stromatumors
Imatinib hat auch eine hemmende Wirkung auf c-Kit, ein Tyrosinkinase-Ziel, von dem angenommen wird, dass es eine Rolle bei der Bildung von gastrointestinalen Stromatumoren spielt .
Behandlung des Idiopathischen Hypereosinophilen Syndroms
Es wurde festgestellt, dass Imatinib einen Rezeptor für den plättchenabhängigen Wachstumsfaktor hemmt, der an der Pathogenese des idiopathischen Hypereosinophilen Syndroms beteiligt ist .
Organische Synthese
Die Verbindung „4-[(4-Methylpiperazin-1-yl)methyl]benzoesäure-Dihydrochlorid“ ist in der organischen Synthese nützlich .
Kristallstrukturstudien
Die Verbindung ist Teil von Kristallstrukturstudien, bei denen sie duale chlorverzweigte Akzeptor-Cl H–(N,O)-Wasserstoffbrückenbindungen aufweist . Diese direkten intermolekularen Kopplungen verbinden das Molekül in Ketten entlang der [010]-Ebene der Elementarzelle, was die Torsionswinkel der Benzyl- und Piperazin-1-yl-Ringe beeinflusst und zur Stabilisierung der Kristallpackung in der Elementarzelle beiträgt .
Safety and Hazards
The compound is considered hazardous. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Wirkmechanismus
Target of Action
The primary target of 4-[(4-methylpiperazin-1-yl)methyl]benzoic Acid Dihydrochloride is the respiratory system . This compound is considered hazardous and can cause respiratory irritation .
Mode of Action
It is known to cause irritation in the respiratory system , suggesting that it may interact with receptors or enzymes in the respiratory tract, leading to inflammation or other changes.
Biochemical Pathways
Given its impact on the respiratory system , it may influence pathways related to inflammation and immune response.
Pharmacokinetics
Its physical form as a crystalline powder suggests that it could be absorbed through the respiratory tract if inhaled, distributed throughout the body via the bloodstream, metabolized in the liver, and excreted through the kidneys.
Result of Action
The primary result of the action of this compound is respiratory irritation . This suggests that it may cause inflammation in the respiratory tract, leading to symptoms such as coughing, wheezing, or difficulty breathing.
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it should be used only outdoors or in a well-ventilated area to minimize the risk of inhalation . It is also hygroscopic , meaning it absorbs moisture from the air, which could potentially affect its stability and efficacy.
Eigenschaften
IUPAC Name |
4-[(4-methylpiperazin-1-yl)methyl]benzoic acid;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2.2ClH/c1-14-6-8-15(9-7-14)10-11-2-4-12(5-3-11)13(16)17;;/h2-5H,6-10H2,1H3,(H,16,17);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISHROKOWRJDOSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)O.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00438349 | |
Record name | 4-[(4-methylpiperazin-1-yl)methyl]benzoic Acid Dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00438349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
106261-49-8 | |
Record name | 4-((4-Methyl-1-piperazinyl)methyl)benzoic acid dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106261498 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-[(4-methylpiperazin-1-yl)methyl]benzoic Acid Dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00438349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.490 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-((4-METHYL-1-PIPERAZINYL)METHYL)BENZOIC ACID DIHYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DJ6E7RG2D9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.